N-(cyclohexylmethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially discovered in 2005 by researchers at the University of Sydney, and has since been the subject of numerous scientific studies due to its potential as a cancer therapy.
Mécanisme D'action
N-(cyclohexylmethyl)-2-methylpropanamide works by binding to the DNA template within the RNA polymerase I transcription complex, preventing the enzyme from initiating transcription. This leads to the accumulation of unprocessed rRNA precursors, which in turn triggers a cellular stress response pathway. This pathway ultimately leads to the activation of pro-apoptotic proteins, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(cyclohexylmethyl)-2-methylpropanamide has also been shown to have a number of other biochemical and physiological effects. These include the induction of autophagy, the inhibition of DNA repair pathways, and the modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclohexylmethyl)-2-methylpropanamide as a research tool is its selectivity for RNA polymerase I transcription. This allows researchers to study the effects of inhibiting this specific pathway, without interfering with other cellular processes. However, one limitation of N-(cyclohexylmethyl)-2-methylpropanamide is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(cyclohexylmethyl)-2-methylpropanamide. One area of interest is the development of combination therapies, in which N-(cyclohexylmethyl)-2-methylpropanamide is used in conjunction with other cancer treatments to enhance their efficacy. Another potential direction is the investigation of N-(cyclohexylmethyl)-2-methylpropanamide as a treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further research is needed to fully understand the molecular mechanisms underlying N-(cyclohexylmethyl)-2-methylpropanamide's anti-cancer effects, which could lead to the development of even more effective therapies.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2-methylpropanamide involves a multi-step process, beginning with the reaction of cyclohexylmethylamine with 2-methylpropanoyl chloride to form N-(cyclohexylmethyl)-2-methylpropanamide. The resulting compound is then subjected to further chemical reactions to produce the final product.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-methylpropanamide has shown promise as a potential cancer therapy due to its ability to selectively inhibit the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to the activation of a cellular stress response pathway, ultimately resulting in the death of cancer cells. N-(cyclohexylmethyl)-2-methylpropanamide has been shown to be effective against a wide range of cancer types, including breast, colon, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBGUZGRBHPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.